molecular formula C13H11NO2 B15358796 1-ethyl-9H-pyrano[3,4-b]indol-3-one

1-ethyl-9H-pyrano[3,4-b]indol-3-one

Cat. No.: B15358796
M. Wt: 213.23 g/mol
InChI Key: PXCFCQSDIQHEQK-UHFFFAOYSA-N
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Description

1-Ethyl-9H-pyrano[3,4-b]indol-3-one is a heterocyclic compound of significant interest in scientific research, featuring a fused pyrano-indole scaffold with an ethyl substituent at the 1-position . This structural motif is a versatile intermediate and scaffold in organic synthesis, with common preparation methods including rhodium-catalyzed cyclization and electrochemical dehydrogenative Heck reactions using alkenes, which introduce the ethyl group and enable diversification of the pyran ring . In chemical research, it serves as a key precursor for synthesizing complex organic molecules and is studied for its participation in various reactions, including oxidation, reduction, and nucleophilic substitution, to create derivatives with modified properties . Its research applications span multiple disciplines. In chemistry, it is an intermediate for building more complex molecular architectures . In biology and medicine, derivatives of this pyranoindole core are investigated for their potential therapeutic activities, which may include anti-cancer and antimicrobial properties, making it a valuable compound for drug discovery and biological activity profiling . The mechanism of action for such compounds often involves interactions with specific molecular targets, such as enzymes or receptors, potentially modulating their activity to elicit desired biological outcomes . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

1-ethyl-9H-pyrano[3,4-b]indol-3-one

InChI

InChI=1S/C13H11NO2/c1-2-11-13-9(7-12(15)16-11)8-5-3-4-6-10(8)14-13/h3-7,14H,2H2,1H3

InChI Key

PXCFCQSDIQHEQK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC(=O)O1)C3=CC=CC=C3N2

Origin of Product

United States

Preparation Methods

Key Reaction Parameters:

Parameter Condition
Catalyst RhCl₃·3H₂O (5 mol%)
Solvent Ethanol/H₂O (9:1)
Temperature Reflux (78–80°C)
Reaction Time 12 hours
Yield 75%

This method’s scalability is limited by the cost of rhodium catalysts, but it remains foundational due to its high regioselectivity for the pyrano[3,4-b]indole scaffold. Substituting ethylene with higher alkenes (e.g., propylene) introduces alkyl groups at the C1 position, enabling diversification of the pyran ring.

Electrochemical Dehydrogenative Heck Reaction

Recent advances in rhodaelectro-catalysis offer a sustainable alternative. Xiao et al. (2024) demonstrated that indole-2-carboxylic acids undergo double dehydrogenative Heck reactions with alkenes under electrochemical conditions, forming pyrano[3,4-b]indol-1(9H)-ones. While the study primarily focuses on unsubstituted indoles, adapting the protocol for 3-hydroxyindole derivatives could yield 1-ethyl-9H-pyrano[3,4-b]indol-3-one.

Optimized Electrochemical Conditions:

Parameter Condition
Catalyst Rhodium complex (2 mol%)
Electrolyte Tetrabutylammonium hexafluorophosphate
Solvent Acetonitrile
Potential +1.2 V vs. Ag/AgCl
Temperature Room temperature
Yield (model substrate) 82%

This method eliminates the need for stoichiometric oxidants, aligning with green chemistry principles. However, the requirement for specialized electrochemical equipment may hinder large-scale applications.

Base-Promoted Pictet-Spengler Reaction

The Pictet-Spengler reaction, traditionally used for tetrahydro-β-carboline synthesis, has been adapted for pyranoindole derivatives. Yamada et al. (2011) reported that Nb-benzylserotonin reacts with α,β-unsaturated aldehydes in the presence of triethylamine, yielding pyrano[3,2-e]indoles. Modifying the aldehyde to ethyl glyoxylate and adjusting reaction conditions could redirect selectivity toward the [3,4-b] isomer.

Proposed Adaptation:

Component Role
Substrate 3-Hydroxyindole-2-carboxamide
Aldehyde Ethyl glyoxylate
Base Triethylamine
Solvent Methanol
Temperature 60°C

While unproven for 1-ethyl-9H-pyrano[3,4-b]indol-3-one, this approach highlights the versatility of Pictet-Spengler chemistry in indole annulation.

Fischer Indole Synthesis Followed by Cyclization

Fischer indole synthesis provides indirect access to pyranoindolones. A 2022 study by MDPI contributors synthesized pyrazolo-fused pyrano[3,4-b]indol-5-one via Fischer indole synthesis of ethyl 3,3-diethoxypropanoate, followed by hydrazine-mediated cyclization. Applying analogous steps to ethyl 3-hydroxyindole-2-carboxylate could yield the target compound.

Hypothetical Pathway:

  • Fischer Indole Synthesis : Ethyl 3,3-diethoxypropanoate + phenylhydrazine → indole ester.
  • Alkylation : Introduce ethyl group via nucleophilic substitution.
  • Cyclization : Acid-catalyzed intramolecular esterification.

This route’s feasibility depends on stabilizing the indole intermediate during alkylation, a known challenge due to competing side reactions.

Comparative Analysis of Methods

Method Advantages Disadvantages
Rhodium Catalysis High yield, regioselectivity Expensive catalyst, high temperature
Electrochemical Oxidant-free, mild conditions Requires specialized equipment
Pictet-Spengler Broad substrate scope Unproven for [3,4-b] isomer
Fischer Indole Scalable indole formation Multi-step, low atom economy

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-9H-pyrano[3,4-b]indol-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of 1-ethyl-9H-pyrano[3,4-b]indol-3-one. These products can exhibit different biological and chemical properties, making them valuable for further research and applications.

Scientific Research Applications

1-Ethyl-9H-pyrano[3,4-b]indol-3-one has a wide range of applications in scientific research. Its derivatives are studied for their potential use in:

  • Chemistry: As intermediates in the synthesis of complex organic molecules.

  • Biology: Investigating the biological activity of indole derivatives in various cellular processes.

  • Medicine: Exploring the therapeutic potential of these compounds in treating diseases such as cancer and microbial infections.

  • Industry: Utilizing the compound in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-ethyl-9H-pyrano[3,4-b]indol-3-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Understanding these mechanisms is crucial for developing effective applications in medicine and other fields.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs of 1-ethyl-9H-pyrano[3,4-b]indol-3-one include:

Compound Name Substituent(s) Molecular Formula Key Features Reference
1-Methyl-9H-pyrano[3,4-b]indol-3-one Methyl at 1-position C₁₂H₁₁NO₂ Smaller alkyl group; lower steric hindrance, higher solubility
1-(4-Methoxyphenyl)-9H-pyrano[3,4-b]indol-3-one 4-Methoxyphenyl at 1-position C₁₈H₁₅NO₃ Bulky aryl group; enhanced π-π interactions, reduced solubility
8-Ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole derivatives Ethyl at 8-position (e.g., compound 11 in ) C₁₆H₁₈N₂O₄ Ethyl substitution on the tetrahydropyrano ring; impacts ring conformation
3,6-Dihydro-5H-pyrazolo-fused pyrano[3,4-b]indolone Pyrazole fusion C₁₃H₁₀N₂O₂ Fused pyrazole ring; alters electronic properties and bioactivity
1-Methyl-2,9-dihydropyrido[3,4-b]indol-3-one Methyl at 1-position, pyrido core C₁₂H₁₀N₂O Pyrido vs. pyrano core; differences in aromaticity and H-bonding

Key Observations :

  • Substituent Position: Ethyl at the 1-position (target compound) vs. 8-position () leads to distinct steric and electronic environments. For example, 8-ethyl derivatives exhibit tetrahydropyrano ring distortion, while 1-ethyl substitution primarily affects the indole moiety .
  • Alkyl vs. Aryl Groups : Methyl and ethyl substituents enhance solubility compared to aryl groups (e.g., 4-methoxyphenyl), which may improve pharmacokinetic properties .
  • Core Modifications: Pyrido cores (e.g., ) vs. pyrano cores alter conjugation patterns, influencing UV absorption and reactivity .
Physicochemical Properties
  • Lipophilicity : Ethyl-substituted compounds (XLogP3 ≈ 1.1–1.5) are more hydrophobic than methyl analogs (XLogP3 ≈ 0.8) but less so than aryl-substituted derivatives (XLogP3 > 2.0) .
  • Thermal Stability : Crystallinity varies with substituents; methyl and ethyl derivatives typically form stable crystals, while aryl analogs may exhibit polymorphism .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-ethyl-9H-pyrano[3,4-b]indol-3-one, and what methodological considerations are critical for optimizing yields?

  • The compound can be synthesized via cyclization of 3-indolalkanoic acids using acetic anhydride or Lewis acids, as demonstrated by the isolation of intermediates like 1-methyl-3H,9H-pyrano[3,4-b]indol-3-one . Multicomponent reactions or Diels-Alder cycloadditions with electron-rich olefins are also viable, though regioselectivity must be controlled using catalysts like Lewis acids or silylating agents . Yield optimization requires careful temperature control (e.g., reflux conditions) and purification via column chromatography.

Q. How can the structural identity of 1-ethyl-9H-pyrano[3,4-b]indol-3-one be confirmed using spectroscopic techniques?

  • 1H/13C NMR : The indole NH proton appears as a singlet near δ 10.5–11.0 ppm, while the ethyl group shows a triplet (δ ~1.3–1.5 ppm) and quartet (δ ~4.0–4.2 ppm). The pyranone carbonyl resonates at δ 170–175 ppm in 13C NMR .
  • HMBC/HMQC : Correlations between the ethyl group and the pyranone ring confirm substitution patterns. Long-range couplings between the indole C-2 and pyranone carbonyl validate the fused bicyclic structure .
  • MS : High-resolution ESI-MS typically displays [M+H]+ ions with fragmentation patterns consistent with loss of CO2 (m/z -44), a hallmark of pyranoindolones .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of Diels-Alder reactions involving 1-ethyl-9H-pyrano[3,4-b]indol-3-one?

  • Regioselectivity is highly dependent on the dienophile’s electronic nature. Electron-rich olefins (e.g., enol ethers) favor cycloaddition at the pyranone’s α,β-unsaturated carbonyl, forming carbazole derivatives after CO2 elimination. In contrast, electron-poor dienophiles (e.g., maleimides) may lead to competing [4+2] cycloreversion or sigmatropic rearrangements . Lewis acids like BF3·Et2O enhance regioselectivity by polarizing the dienophile .

Q. What mechanistic insights explain the formation of unexpected byproducts during cycloaddition reactions?

  • Contradictory outcomes arise from competing pathways. For example, cycloadducts with 3,4-dihydrofuran undergo 1,5-sigmatropic hydrogen shifts followed by elimination, producing naphthalenic byproducts instead of carbazoles . Similarly, reactions with tetracyanoethylene yield cyanated carbazoles via retro-Diels-Alder fragmentation . Computational studies (DFT) can model transition states to predict dominant pathways .

Q. How can computational methods predict the reactivity of 1-ethyl-9H-pyrano[3,4-b]indol-3-one in novel reactions?

  • Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals (FMOs) to identify reactive sites. The HOMO of pyranoindolones localizes on the indole moiety, making it susceptible to electrophilic attacks, while the LUMO resides on the pyranone ring, favoring nucleophilic additions . MD simulations further elucidate solvent effects on reaction kinetics.

Data Contradiction Analysis

Q. Why do some studies report carbazole formation via Diels-Alder reactions, while others observe naphthalenic byproducts?

  • Discrepancies stem from dienophile choice and reaction conditions. Enamides preserve heteroatom substituents, leading to carbazoles, whereas dienophiles with labile groups (e.g., hydroxyethyl) undergo elimination, forming naphthalenes . Conflicting reports in vs. highlight the need for precise control of stoichiometry and temperature.

Experimental Design Considerations

Q. What strategies mitigate challenges in synthesizing macrocyclic derivatives of pyranoindolones?

  • Macrocyclization via iminoquinone intermediates requires templating agents (e.g., Ta(OH)5) to enforce preorganization, achieving 48% yields . Alternatively, photo-oxygenation introduces ketone functionalities for subsequent ring-expansion reactions .

Biological Activity Profiling

Q. How can the biological activity of 1-ethyl-9H-pyrano[3,4-b]indol-3-one be systematically evaluated?

  • Enzyme inhibition assays : Test for aryl hydroxylase inhibition using chick embryo hepatocytes (CEH) and LC/MS to monitor metabolite formation .
  • Cellular uptake : Fluorescent analogs (e.g., Seoul-Fluor derivatives) enable ratiometric pH sensing to track intracellular localization .

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